molecular formula C9H7F3O2 B2687304 4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid CAS No. 2248343-51-1

4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid

Cat. No.: B2687304
CAS No.: 2248343-51-1
M. Wt: 204.148
InChI Key: YDJAAYXVMFUYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of difluoromethyl, fluoro, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid typically involves the introduction of difluoromethyl and fluoro groups onto a benzoic acid derivative. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of environmentally benign reagents and conditions is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce various functional groups onto the aromatic ring, while coupling reactions can extend the molecular framework .

Scientific Research Applications

4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a potent inhibitor or activator of certain enzymes. The fluoro and methyl groups can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-fluoro-3-methylbenzoic acid
  • 4-(Difluoromethyl)-2-chloro-3-methylbenzoic acid
  • 4-(Difluoromethyl)-2-fluoro-3-ethylbenzoic acid

Uniqueness

4-(Difluoromethyl)-2-fluoro-3-methylbenzoic acid is unique due to the specific combination of difluoromethyl, fluoro, and methyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-4-5(8(11)12)2-3-6(7(4)10)9(13)14/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJAAYXVMFUYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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